3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiazolidinone derivative. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 3-allyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium acetate . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The allyl and benzylidene groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a nitro group instead of a diethylamino group.
3-Allyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a hydroxy group, which may alter its biological activity.
Uniqueness
3-Allyl-5-(4-(diethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the diethylamino group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other thiazolidinone derivatives .
Properties
Molecular Formula |
C17H20N2OS2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2OS2/c1-4-11-19-16(20)15(22-17(19)21)12-13-7-9-14(10-8-13)18(5-2)6-3/h4,7-10,12H,1,5-6,11H2,2-3H3/b15-12+ |
InChI Key |
KSZLXIRJXYCNEC-NTCAYCPXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.